molecular formula C13H14BNO4S B2464735 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid CAS No. 2096336-05-7

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Cat. No.: B2464735
CAS No.: 2096336-05-7
M. Wt: 291.13
InChI Key: PUWVRBKKJNKHLI-UHFFFAOYSA-N
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Description

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a methyl(phenyl)sulfamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid typically involves the reaction of phenylboronic acid with methyl(phenyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and other biochemical applications. The compound can also participate in various catalytic cycles, enhancing its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is unique due to the presence of the methyl(phenyl)sulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and other applications, offering advantages over simpler boronic acid derivatives .

Properties

IUPAC Name

[4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWVRBKKJNKHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096336-05-7
Record name {4-[methyl(phenyl)sulfamoyl]phenyl}boronic acid
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